N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine
Description
N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a piperidine ring, and a tetrazolopyridazine moiety
Properties
IUPAC Name |
N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7/c1-25(16-7-6-15-21-23-24-27(15)22-16)12-8-10-26(11-9-12)14-5-3-2-4-13(14)17(18,19)20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQDZGUFFGFPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=CC=C2C(F)(F)F)C3=NN4C(=NN=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Construction of the Tetrazolopyridazine Moiety: This can be achieved through a cyclization reaction involving a suitable hydrazine derivative and a nitrile or isocyanide under acidic conditions.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the tetrazolopyridazine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors or enzymes, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group and the tetrazolopyridazine moiety are key structural features that contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[1-[2-(trifluoromethyl)phenyl]piperidin-4-yl]tetrazolo[1,5-b]pyridazin-6-amine: shares structural similarities with other compounds containing trifluoromethyl groups, piperidine rings, or tetrazolopyridazine moieties.
Examples: Compounds such as trifluoromethylated piperidines, tetrazolopyridazine derivatives, and other heterocyclic compounds with similar functional groups.
Uniqueness
Structural Features: The combination of a trifluoromethyl group, a piperidine ring, and a tetrazolopyridazine moiety in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, leading to potential therapeutic applications that are not observed with similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
